
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)- is a derivative of anthranilic acid, which is known for its various biological activities The compound features an adamantyl group, a bulky and rigid structure, which can significantly influence its chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid derivatives, including N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, can be achieved through the Ullmann reaction. This involves the coupling of an appropriate amine with o-chlorobenzoic acid in the presence of anhydrous potassium carbonate, copper powder, and amyl alcohol. The reaction mixture is refluxed with stirring for several hours, followed by alkalization with sodium hydroxide and acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinonoid structures.
Reduction: This can reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Anthranilic acid derivatives, including N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, have been studied for their biological activities. These compounds exhibit antiphlogistic (anti-inflammatory) properties, making them potential candidates for the development of anti-inflammatory drugs . Additionally, their unique structural features make them useful in material science for the development of novel polymers and other advanced materials .
Wirkmechanismus
The mechanism of action of anthranilic acid derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group can enhance the binding affinity and specificity of the compound to its target, thereby modulating its biological activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylanthranilic acid: Known for its anti-inflammatory properties.
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with psychoactive effects.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with similar effects.
Uniqueness
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, is unique due to the presence of both the adamantyl group and the dimethyl substitutions on the phenyl ring. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from other anthranilic acid derivatives.
Eigenschaften
CAS-Nummer |
34701-97-8 |
|---|---|
Molekularformel |
C25H29NO2 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-[5-(1-adamantyl)-2,3-dimethylanilino]benzoic acid |
InChI |
InChI=1S/C25H29NO2/c1-15-7-20(25-12-17-8-18(13-25)10-19(9-17)14-25)11-23(16(15)2)26-22-6-4-3-5-21(22)24(27)28/h3-7,11,17-19,26H,8-10,12-14H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
HKEWMXWCGJGWLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)NC2=CC=CC=C2C(=O)O)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)


![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
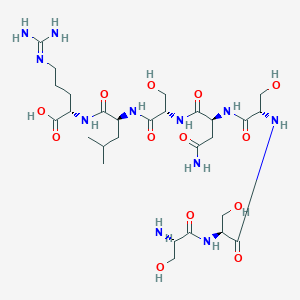
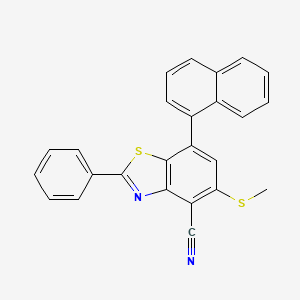
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
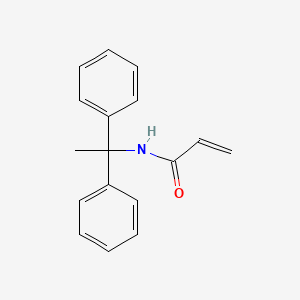
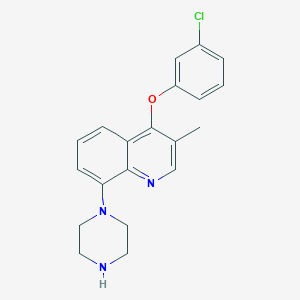
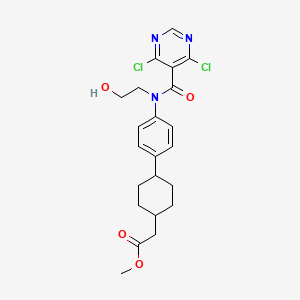
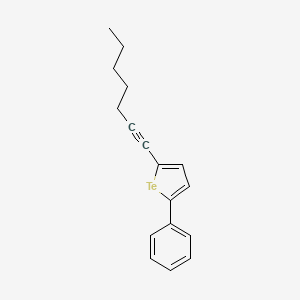
![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)

